molecular formula C15H15NO B1606051 2-Methyl-N-(m-tolyl)benzamide CAS No. 56776-45-5

2-Methyl-N-(m-tolyl)benzamide

Cat. No.: B1606051
CAS No.: 56776-45-5
M. Wt: 225.28 g/mol
InChI Key: UEOKUJAEEOJMST-UHFFFAOYSA-N
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Description

2-Methyl-N-(m-tolyl)benzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-methyl group and a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(m-tolyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-methylbenzoic acid with m-toluidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

    Formation of Acid Chloride: 2-Methylbenzoic acid is treated with thionyl chloride to form 2-methylbenzoyl chloride.

    Amide Formation: The resulting 2-methylbenzoyl chloride is then reacted with m-toluidine to form this compound.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene rings can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methylbenzoic acid and m-toluic acid.

    Reduction: Formation of 2-methyl-N-(m-tolyl)amine.

    Substitution: Formation of halogenated derivatives such as 2-methyl-4-bromo-N-(m-tolyl)benzamide.

Scientific Research Applications

2-Methyl-N-(m-tolyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a model compound for studying the interactions of amides with biological molecules.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(m-tolyl)benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(o-tolyl)benzamide
  • 2-Methyl-N-(p-tolyl)benzamide
  • N-(m-tolyl)benzamide

Uniqueness

2-Methyl-N-(m-tolyl)benzamide is unique due to the specific positioning of the methyl and tolyl groups, which can influence its chemical reactivity and biological activity. Compared to its ortho and para isomers, the meta-substitution pattern can lead to different steric and electronic effects, impacting the compound’s overall properties and applications.

Biological Activity

2-Methyl-N-(m-tolyl)benzamide is an organic compound characterized by its amide functional group, which plays a crucial role in its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and its interactions with various biological targets. The following sections will detail the biological activity, mechanisms of action, synthetic routes, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C15H15NO
  • Molecular Weight : 239.29 g/mol
  • Structural Features : The compound features a benzamide core with a 2-methyl group and a meta-tolyl substituent, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amide group can form hydrogen bonds with proteins, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Antiviral Activity : Similar benzamide derivatives have shown efficacy against viruses like hepatitis B by interfering with viral assembly processes .

Antiviral Activity

Research has indicated that benzamide derivatives can significantly reduce the cytoplasmic DNA levels of hepatitis B virus (HBV). For instance, some studies have identified lead compounds that promote the formation of empty capsids by interacting specifically with HBV core proteins, suggesting that this compound could exhibit similar antiviral properties .

Anticancer Activity

Studies on related benzamide compounds have demonstrated potential anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving downregulation of dihydrofolate reductase (DHFR) and other pathways . This suggests that this compound may also possess anticancer activity.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Formation of Acid Chloride :
    • React 2-methylbenzoic acid with thionyl chloride to create 2-methylbenzoyl chloride.
  • Amide Formation :
    • React the acid chloride with m-toluidine in an appropriate solvent (e.g., dichloromethane or toluene) under reflux conditions.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
2-Methyl-N-(o-tolyl)benzamideOrtho-substitutedPotentially different enzyme interactions
2-Methyl-N-(p-tolyl)benzamidePara-substitutedVaries in reactivity and binding affinity
N-(m-tolyl)benzamideNon-methylatedBaseline for comparison

Case Study 1: Antiviral Mechanism

A study focusing on benzamide derivatives revealed that specific interactions with HBV core proteins led to reduced viral loads in infected cells. This suggests that modifications in the benzamide structure can enhance antiviral efficacy, indicating a potential pathway for further research on this compound .

Case Study 2: Anticancer Properties

Research on related benzamides has shown that they can inhibit cancer cell growth through multiple mechanisms, including the downregulation of DHFR. Investigations into the structure-activity relationship (SAR) of these compounds may provide insights into optimizing the anticancer potential of this compound .

Properties

IUPAC Name

2-methyl-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOKUJAEEOJMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205329
Record name Benzamide, 2-methyl-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56776-45-5
Record name Benzamide, 2-methyl-N-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56776-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-methyl-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Toluidine (1772 g) is dissolved in acetone (3.5 L), and thereto is added a solution of sodium hydroxide (648 g) in water (6.25 L), and the mixture is cooled to around 20° C. To the mixture is added o-methylbenzoyl chloride (2507 g) over a period of about 20 minutes with stirring, by which the temperature of the reaction mixture raises to around 60° C. After stirring for about one hour, the reaction mixture is cooled around 10° C. and the resulting crystals are taken by filtration. The crystalline product is washed 2 times with methanol/water (4:1, 3.75 L), and dried at about 60° C. to give the desired product (3530 g, yield 96.62%).
Quantity
1772 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step Two
Name
Quantity
6.25 L
Type
solvent
Reaction Step Two
Quantity
2507 g
Type
reactant
Reaction Step Three
Yield
96.62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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